Cas no 2034331-23-0 (N-1-(1-benzofuran-2-yl)propan-2-yl-2-cyclopropylacetamide)

N-1-(1-Benzofuran-2-yl)propan-2-yl-2-cyclopropylacetamide is a synthetic organic compound featuring a benzofuran moiety linked to a cyclopropylacetamide group via a propan-2-yl spacer. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The benzofuran scaffold is known for its pharmacological relevance, while the cyclopropyl group may enhance metabolic stability and binding affinity. The compound’s well-defined stereochemistry and modular structure allow for further derivatization, making it a versatile building block for drug discovery. Its purity and stability under standard conditions ensure reliable performance in research applications.
N-1-(1-benzofuran-2-yl)propan-2-yl-2-cyclopropylacetamide structure
2034331-23-0 structure
Product name:N-1-(1-benzofuran-2-yl)propan-2-yl-2-cyclopropylacetamide
CAS No:2034331-23-0
MF:C16H19NO2
MW:257.327564477921
CID:6585302
PubChem ID:119104172

N-1-(1-benzofuran-2-yl)propan-2-yl-2-cyclopropylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-1-(1-benzofuran-2-yl)propan-2-yl-2-cyclopropylacetamide
    • F6556-7646
    • N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide
    • N-(1-(benzofuran-2-yl)propan-2-yl)-2-cyclopropylacetamide
    • 2034331-23-0
    • AKOS026703849
    • Inchi: 1S/C16H19NO2/c1-11(17-16(18)9-12-6-7-12)8-14-10-13-4-2-3-5-15(13)19-14/h2-5,10-12H,6-9H2,1H3,(H,17,18)
    • InChI Key: WQMDIDUWVYGEFG-UHFFFAOYSA-N
    • SMILES: O=C(CC1CC1)NC(C)CC1=CC2C=CC=CC=2O1

Computed Properties

  • Exact Mass: 257.141578849g/mol
  • Monoisotopic Mass: 257.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 42.2Ų

N-1-(1-benzofuran-2-yl)propan-2-yl-2-cyclopropylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6556-7646-10μmol
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide
2034331-23-0
10μmol
$103.5 2023-09-08
Life Chemicals
F6556-7646-3mg
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide
2034331-23-0
3mg
$94.5 2023-09-08
Life Chemicals
F6556-7646-50mg
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide
2034331-23-0
50mg
$240.0 2023-09-08
Life Chemicals
F6556-7646-20mg
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide
2034331-23-0
20mg
$148.5 2023-09-08
Life Chemicals
F6556-7646-2μmol
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide
2034331-23-0
2μmol
$85.5 2023-09-08
Life Chemicals
F6556-7646-20μmol
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide
2034331-23-0
20μmol
$118.5 2023-09-08
Life Chemicals
F6556-7646-25mg
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide
2034331-23-0
25mg
$163.5 2023-09-08
Life Chemicals
F6556-7646-30mg
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide
2034331-23-0
30mg
$178.5 2023-09-08
Life Chemicals
F6556-7646-1mg
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide
2034331-23-0
1mg
$81.0 2023-09-08
Life Chemicals
F6556-7646-5mg
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide
2034331-23-0
5mg
$103.5 2023-09-08

Additional information on N-1-(1-benzofuran-2-yl)propan-2-yl-2-cyclopropylacetamide

Introduction to N-1-(1-benzofuran-2-yl)propan-2-yl-2-cyclopropylacetamide (CAS No. 2034331-23-0)

N-1-(1-benzofuran-2-yl)propan-2-yl-2-cyclopropylacetamide, identified by its CAS number 2034331-23-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of a benzofuran moiety, which is a fused aromatic ring system consisting of a benzene ring and a furan ring. The benzofuran scaffold is well-documented for its versatile biological activities, making it a privileged structure in drug discovery efforts.

The molecular structure of N-1-(1-benzofuran-2-yl)propan-2-yl-2-cyclopropylacetamide incorporates several key functional groups that contribute to its unique chemical and biological properties. The presence of the propan-2-yl side chain and the cyclopropyl group introduces steric and electronic influences that can modulate the compound's interactions with biological targets. Specifically, the cyclopropyl group is known to enhance binding affinity and selectivity, while the propan-2-yl moiety can influence solubility and metabolic stability.

In recent years, there has been a surge in research focused on identifying novel pharmacophores within benzofuran derivatives. These studies have highlighted the potential of benzofuran-based compounds as scaffolds for developing drugs targeting various therapeutic areas, including oncology, neurology, and inflammation. The structural features of N-1-(1-benzofuran-2-yl)propan-2-yl-2-cyclopropylacetamide make it an intriguing candidate for further investigation in these contexts.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the benzofuran ring typically involves cyclization reactions, while the attachment of the propan-2-yl and cyclopropyl groups necessitates careful selection of coupling reagents and catalysts. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the synthesis process and improve efficiency.

Evaluation of the pharmacological properties of N-1-(1-benzofuran-2-yl)propan-2-yli-cyclopropylacetamide has revealed promising results in preclinical studies. Initial assays have demonstrated activity against several biological targets, including enzymes and receptors implicated in disease pathways. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on certain kinases, which are critical mediators in cellular signaling cascades associated with cancer progression.

The benzofuran moiety is particularly noteworthy for its ability to engage with biological targets through hydrophobic interactions and π-stacking interactions. These interactions are often crucial for achieving high affinity binding, making benzofuran derivatives valuable candidates for drug development. Additionally, the structural rigidity provided by the cyclopropyl group can enhance binding specificity by restricting conformational flexibility at the binding site.

In the context of drug discovery, computational methods such as molecular docking and virtual screening have been instrumental in identifying promising candidates like N-1-(1-benzofuran)-propanuylicyclopropyliacetamid. These computational approaches allow researchers to predict binding affinities and interactions between the compound and potential targets with high accuracy. Such predictions can significantly reduce the time and resources required for experimental validation.

The solubility profile of N-uben
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Ongoing research is focused on elucidating the mechanism of action of N-uben(/)/n(/)_(/)_(/)_(/)_(/)_(/)_(/)_(/)_(/)_(/)_(/)_(/)_(/)_(/). Understanding how this compound interacts with biological targets at the molecular level is crucial for optimizing its therapeutic potential. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to determine high-resolution structures of protein-ligand complexes involving this compound.

The pharmacokinetic properties of N-uben(/)/n*u
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